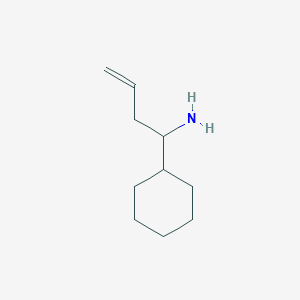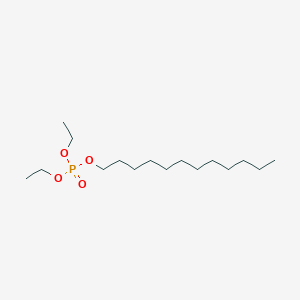
Dodecyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl diethyl phosphate: is an organophosphorus compound with the molecular formula C16H35O4P . It is a non-ionic detergent known for its excellent solubilizing properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecyl diethyl phosphate can be synthesized through the reaction of dodecyl alcohol with diethyl phosphite in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring to maintain the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: Dodecyl diethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various organophosphorus compounds, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Dodecyl diethyl phosphate is widely used in scientific research due to its excellent solubilizing properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a phase transfer catalyst.
Biology: For the extraction and purification of membrane-bound proteins.
Medicine: In drug formulation and delivery systems.
Industry: As a detergent in cleaning agents and in the production of personal care products.
Mecanismo De Acción
The mechanism by which dodecyl diethyl phosphate exerts its effects involves its interaction with biological membranes and proteins. It disrupts the lipid bilayer, enhancing the solubilization of membrane-bound molecules. The molecular targets include cell membranes and protein complexes, and the pathways involved are related to membrane fluidity and protein stability.
Comparación Con Compuestos Similares
Dodecyldimethylphosphine oxide: Another non-ionic detergent used for protein purification.
Diethylphosphite: A reagent used in the synthesis of organophosphorus compounds.
Uniqueness: Dodecyl diethyl phosphate stands out due to its superior solubilizing properties and stability, making it more effective in various applications compared to similar compounds.
Does this cover everything you were looking for?
Propiedades
Número CAS |
91776-68-0 |
|---|---|
Fórmula molecular |
C16H35O4P |
Peso molecular |
322.42 g/mol |
Nombre IUPAC |
dodecyl diethyl phosphate |
InChI |
InChI=1S/C16H35O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-21(17,18-5-2)19-6-3/h4-16H2,1-3H3 |
Clave InChI |
YBSWYHAWMOPART-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


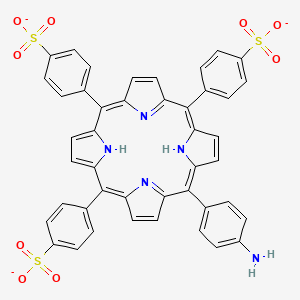
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
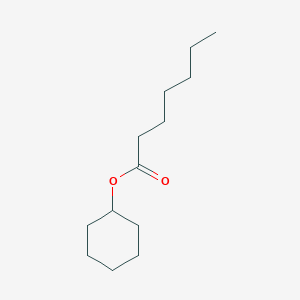
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
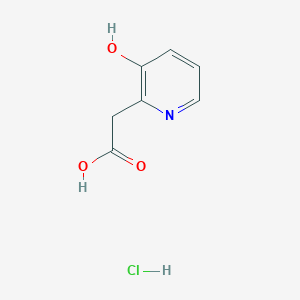
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
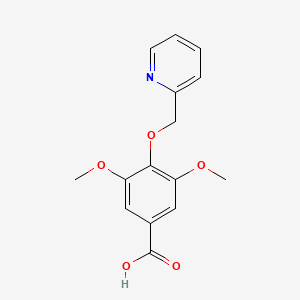
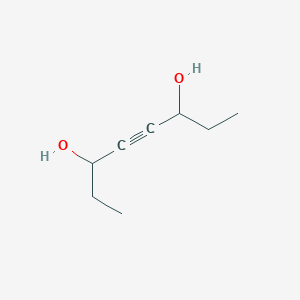
![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
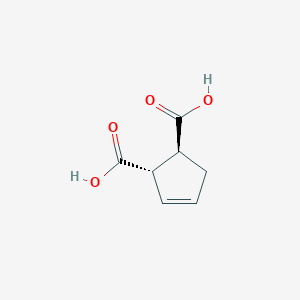
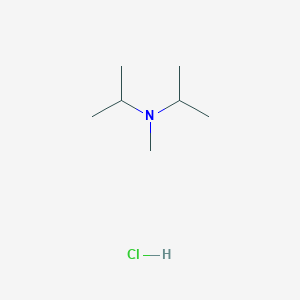
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
